2-碘代苯基硼酸

描述

2-Iodophenylboronic acid is a chemical compound used in various chemical reactions . It is known to catalyze the formation of amide bonds from amines and carboxylic acids .

Synthesis Analysis

Pinacol boronic esters, which include 2-Iodophenylboronic acid, are valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported .Molecular Structure Analysis

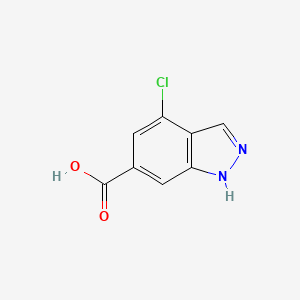

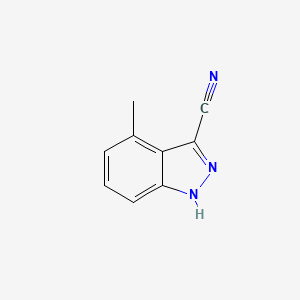

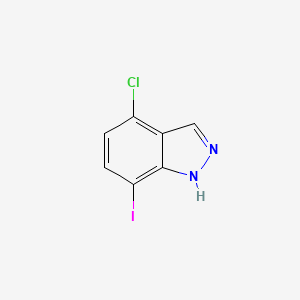

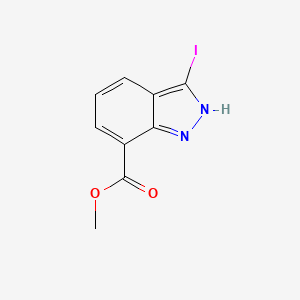

The empirical formula of 2-Iodophenylboronic acid is C6H6BIO2, and its molecular weight is 247.83 .Chemical Reactions Analysis

2-Iodophenylboronic acid is used in Suzuki–Miyaura coupling reactions . It has been found that the boronic acid is the most reactive species in these reactions .Physical And Chemical Properties Analysis

The molecular weight of 2-Iodophenylboronic acid is 247.83 . More detailed physical and chemical properties may be available from specialized databases or suppliers .科学研究应用

有机合成中的催化

2-碘代苯基硼酸: 广泛应用于有机合成,特别是在铃木-宫浦交叉偶联反应中。 该反应通过在钯催化剂的存在下,使芳基卤化物与芳基硼酸偶联来形成联芳基化合物 。它是创建碳-碳键的关键方法,在制药、农用化学品和有机材料中必不可少。

传感应用

由于其能够与二醇形成可逆共价键,2-碘代苯基硼酸用作糖类和其他含二醇化合物的传感器。 该特性被用于开发葡萄糖传感器和其他诊断工具 。

生物标记和成像

该化合物与二醇的反应活性也使其能够用于细胞标记和成像。 它可用于标记细胞表面碳水化合物,这些碳水化合物在二醇中含量丰富,从而提供了一种实时可视化细胞过程的方法 。

治疗剂的开发

2-碘代苯基硼酸: 参与含硼药物的合成。 这些药物在癌症治疗中具有应用,因为硼可用于硼中子俘获疗法 (BNCT),这是一种靶向癌症治疗方法 。

材料科学

在材料科学中,2-碘代苯基硼酸用于修饰表面并创建功能性材料。 例如,它可用于制备对葡萄糖水平变化做出反应的聚合物材料,这对于控制药物释放可能有用 。

绿色化学

绿色化学原则促进2-碘代苯基硼酸的使用,因为它在催化中发挥作用,避免了对苛刻试剂或条件的需求。 它以更环保的方式催化胺和羧酸形成酰胺键 。

作用机制

Target of Action

The primary target of 2-Iodophenylboronic acid is the formation of amide bonds from amines and carboxylic acids . This compound plays a crucial role in promoting greener amidations of carboxylic acids and amines in catalytic amounts .

Mode of Action

2-Iodophenylboronic acid interacts with its targets (amines and carboxylic acids) to catalyze the formation of amide bonds . This interaction results in the promotion of greener amidations of carboxylic acids and amines in catalytic amounts . This technology avoids the requirement of preactivation of the carboxylic acid or use of coupling reagents .

Biochemical Pathways

2-Iodophenylboronic acid is often used in organic synthesis reactions as an important organoboron reagent . It can be used to synthesize other compounds, such as the construction of aromatic carbon-carbon bonds or carbon-oxygen bonds, often used in Suzuki reactions .

Pharmacokinetics

It’s known that the compound is a solid at room temperature . Its melting point is 189-194°C , and it has a predicted boiling point of 345.3±44.0 °C . These properties may influence its bioavailability.

Result of Action

The molecular and cellular effects of 2-Iodophenylboronic acid’s action primarily involve the formation of amide bonds from amines and carboxylic acids . This results in the promotion of greener amidations of carboxylic acids and amines in catalytic amounts .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Iodophenylboronic acid. It should be stored under inert gas (nitrogen or Argon) at 2–8 °C . It should also be kept away from oxidizing agents and strong acids, and stored in a dry, well-ventilated place . During use, appropriate personal protective equipment should be worn to avoid direct contact with the skin and inhalation of dust .

安全和危害

生化分析

Biochemical Properties

2-Iodophenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of amide bonds from amines and carboxylic acids. This compound acts as a catalyst, promoting greener amidations without the need for preactivation of the carboxylic acid or the use of coupling reagents . The interaction of 2-Iodophenylboronic acid with enzymes, proteins, and other biomolecules is primarily through its boronic acid moiety, which can form reversible covalent bonds with diol-containing molecules. This interaction is crucial in molecular recognition processes, such as the binding of saccharides .

Cellular Effects

2-Iodophenylboronic acid influences various cellular processes by interacting with cellular components. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form reversible covalent bonds with diol-containing molecules allows it to modulate the activity of enzymes and proteins involved in these processes. For instance, 2-Iodophenylboronic acid can enhance the chemiluminescence detection system in capillary electrophoresis by interacting with the diol groups of saccharides .

Molecular Mechanism

The molecular mechanism of 2-Iodophenylboronic acid involves its ability to form reversible covalent bonds with diol-containing biomolecules. This interaction is facilitated by the boronic acid moiety, which can bind to the hydroxyl groups of diols, forming a cyclic ester. This binding interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, 2-Iodophenylboronic acid can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Iodophenylboronic acid can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to hydrolysis or oxidation. Long-term studies have shown that 2-Iodophenylboronic acid can have sustained effects on cellular function, particularly in in vitro studies where it is used as a catalyst for biochemical reactions .

Dosage Effects in Animal Models

The effects of 2-Iodophenylboronic acid vary with different dosages in animal models. At low doses, the compound can effectively catalyze biochemical reactions without causing significant toxicity. At high doses, 2-Iodophenylboronic acid can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s activity increases with dosage up to a certain point, beyond which adverse effects become more pronounced .

Metabolic Pathways

2-Iodophenylboronic acid is involved in various metabolic pathways, particularly those related to the metabolism of diol-containing molecules. The compound interacts with enzymes such as oxidases and reductases, which facilitate its conversion into different metabolites. These interactions can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 2-Iodophenylboronic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of 2-Iodophenylboronic acid can also be influenced by its chemical properties, such as solubility and stability .

Subcellular Localization

The subcellular localization of 2-Iodophenylboronic acid is determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria. The localization of 2-Iodophenylboronic acid can affect its activity and function, as it may interact with different biomolecules depending on its subcellular location .

属性

IUPAC Name |

(2-iodophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BIO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGUDXXNWLVGZIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1I)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647760 | |

| Record name | (2-Iodophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1008106-86-2 | |

| Record name | (2-Iodophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iodophenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of 2-Iodophenylboronic acid in organic synthesis?

A1: 2-Iodophenylboronic acid acts as a versatile building block and catalyst in organic synthesis. [] It is particularly recognized for its ability to catalyze the direct amidation of carboxylic acids with amines, a crucial reaction for forming amides. [, ]

Q2: How does the structure of 2-Iodophenylboronic acid relate to its catalytic activity in direct amidation reactions?

A2: The presence of the iodine atom ortho to the boronic acid moiety is crucial for the catalytic activity of 2-Iodophenylboronic acid. [] Studies suggest that electron-donating substituents on the aromatic ring, especially alkoxy groups para to the iodine, enhance the catalyst's activity. This observation led to the development of 5-methoxy-2-iodophenylboronic acid (MIBA), a more potent catalyst for direct amidation. [] Theoretical studies propose that the iodine atom acts as a hydrogen-bond acceptor in the transition state, stabilizing the reaction intermediate and accelerating the amidation process. []

Q3: What are the advantages of using 2-Iodophenylboronic acid derivatives, such as MIBA, for direct amidation compared to other methods?

A3: MIBA offers several advantages over traditional amidation methods:

- Mild reaction conditions: MIBA catalyzes amidation at room temperature, avoiding harsh conditions that could be detrimental to sensitive substrates. []

- Atom economy: Direct amidation using MIBA minimizes waste generation compared to methods requiring stoichiometric activating agents or coupling reagents. []

- Broad substrate scope: MIBA effectively promotes the formation of amides from various carboxylic acids, including aliphatic, aromatic, and heteroaromatic carboxylic acids, as well as amines with diverse functionalities. []

Q4: Are there any known limitations of 2-Iodophenylboronic acid catalysts in amidation reactions?

A4: While generally effective, 2-Iodophenylboronic acid catalysts can exhibit substrate inhibition with certain compounds like monoprotected α-amino acids, hindering efficient dipeptide formation. Using alternative substrates like doubly protected N-phthaloyl α-amino acids or α-azidoacids can circumvent this issue. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。